molecular formula C12H16F6N2O6 B3008821 1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid CAS No. 2344681-04-3

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B3008821
CAS No.: 2344681-04-3
M. Wt: 398.258
InChI Key: RJIROLBMOWVLEJ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid is a compound with the molecular formula C8H14N2O2C2HF3O2 It is a salt formed from the combination of 1-(Oxolan-3-yl)piperazin-2-one and 2,2,2-trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)piperazin-2-one typically involves the reaction of piperazine with oxirane (ethylene oxide) under controlled conditions to form the oxolan-3-yl group. This intermediate is then reacted with 2,2,2-trifluoroacetic acid to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxolan-3-yl piperazine derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The oxolan-3-yl group can interact with enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar structure but different counterion.

    1-(Tetrahydrofuran-3-yl)piperazin-2-one: Similar core structure but lacks the trifluoroacetate group.

Uniqueness

1-(Oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and potential for specific biochemical interactions. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(oxolan-3-yl)piperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2C2HF3O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIROLBMOWVLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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